![molecular formula C11H12N2O3 B1430340 1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1524764-23-5](/img/structure/B1430340.png)
1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid
概要
説明
1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . This compound is characterized by the presence of a cyclopropane ring, a pyridine ring, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-methylpyridine, undergoes a series of reactions to introduce the carbamoyl group at the 4-position.
Cyclopropanation: The pyridine derivative is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
科学的研究の応用
1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
1-[(2-Methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((2-Methylpyridin-3-yl)carbamoyl)cyclopropane-1-carboxylic acid: Differing by the position of the carbamoyl group on the pyridine ring.
1-((2-Methylpyridin-4-yl)carbamoyl)cyclobutane-1-carboxylic acid: Differing by the size of the cycloalkane ring.
1-((2-Methylpyridin-4-yl)carbamoyl)cyclopropane-1-sulfonic acid: Differing by the presence of a sulfonic acid group instead of a carboxylic acid group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-[(2-methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-6-8(2-5-12-7)13-9(14)11(3-4-11)10(15)16/h2,5-6H,3-4H2,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZNNWXXNNDJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)
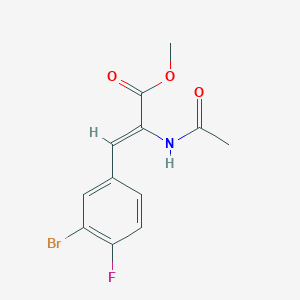

![5,6-dimethyl-10-phenyl-2,9- diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol](/img/structure/B1430266.png)

![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)
![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)
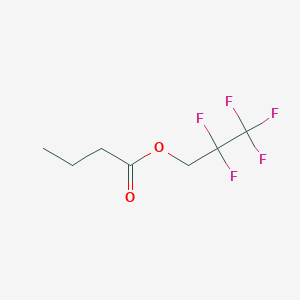
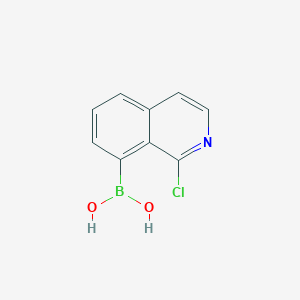
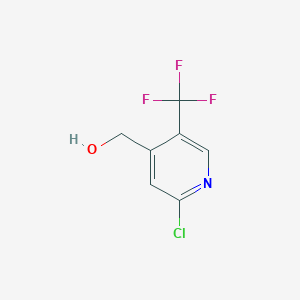
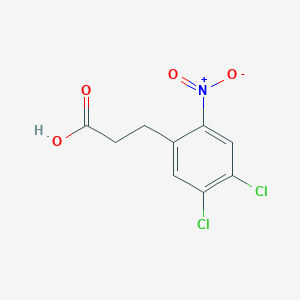
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)
carbohydrazide](/img/structure/B1430279.png)
